"synthesis and characterization of 6-monodeoxy-6-monoiodo-beta-cyclodextrin"
"synthesis and characterization of 6-monodeoxy-6-monoiodo-beta-cyclodextrin"
Technical Guide: Synthesis and Characterization of 6-Monodeoxy-6-monoiodo- -cyclodextrin[1]
Executive Summary
6-Monodeoxy-6-monoiodo-
This guide details the "Gold Standard" Two-Step Synthesis via a sulfonate ester intermediate. While direct halogenation routes (e.g.,
Strategic Synthesis Architecture
The synthesis relies on a nucleophilic substitution strategy (
The Pathway: Two-Step Displacement
-
Activation: Selective activation of one primary hydroxyl group using p-toluenesulfonyl chloride (TsCl) to form 6-Monodeoxy-6-monotosyl-
-cyclodextrin (Ts- -CD) . -
Displacement: Nucleophilic attack by iodide (
) in a polar aprotic solvent (DMF) to displace the tosylate leaving group.
Figure 1: Strategic workflow for the regioselective synthesis of 6-monoiodo-
Detailed Experimental Protocol
Phase 1: Synthesis of 6-Monodeoxy-6-monotosyl- -cyclodextrin
The challenge in this step is preventing over-tosylation (di/tri-substitution).[] We utilize the "Homogeneous Aqueous" method, which is cleaner and easier to purify than the traditional pyridine route.
Reagents:
- -Cyclodextrin (dried): 50.0 g (44.0 mmol)[]
-
p-Toluenesulfonyl chloride (TsCl): 6.0 g (31.5 mmol) – Note: Use substoichiometric amount to favor mono-substitution.[]
-
Sodium Hydroxide (NaOH): 10.0 g[]
-
Water (distilled): 1000 mL
Protocol:
-
Dissolution: Suspend
-CD in 1000 mL of water. Add NaOH slowly with stirring until the solution becomes clear and homogeneous. Cool to 0–5°C in an ice bath. -
Reaction: Dissolve TsCl in a minimal amount of acetonitrile (approx. 30 mL) or add as a finely ground solid. Add dropwise to the basic
-CD solution over 30 minutes. -
Incubation: Stir vigorously at 0–5°C for 2 hours, then allow to warm to room temperature and stir for another 3 hours.
-
Precipitation: Adjust pH to 8.0 using dilute HCl. A white precipitate (unreacted TsCl and byproducts) may form; filter this off.
-
Acidification: Lower pH to 2.0–3.0 using concentrated HCl. Store at 4°C overnight. The crude Mono-Ts-
-CD will precipitate as a white solid. -
Purification (Crucial):
-
Filter the crude solid.
-
Recrystallization: Dissolve in boiling water (approx. 50 mL/g). Cool slowly to room temperature, then 4°C.
-
Validation: Check TLC (see Section 4). If native
-CD persists, repeat recrystallization from 50% aqueous methanol.[]
-
Yield Target: 25–30% (White powder)
Phase 2: Iodination to 6-Monodeoxy-6-monoiodo- -cyclodextrin
This step is a straightforward
Reagents:
-
6-Mono-Ts-
-CD (from Phase 1): 10.0 g (7.75 mmol)[] -
Potassium Iodide (KI): 12.9 g (77.5 mmol) – 10 eq excess drives reaction to completion.[]
-
DMF (Anhydrous): 80 mL[]
Protocol:
-
Setup: Dissolve Mono-Ts-
-CD and KI in dry DMF in a round-bottom flask equipped with a condenser and nitrogen inlet. -
Displacement: Heat the mixture to 80°C for 4–6 hours. The solution may turn slightly yellow due to trace iodine liberation.
-
Workup:
-
Concentrate the DMF solution to ~20 mL under reduced pressure (Rotavap).
-
Pour the concentrate slowly into 400 mL of acetone with vigorous stirring. The product will precipitate.
-
Filter the precipitate.
-
-
Purification:
-
Dissolve the crude solid in a minimal amount of water/methanol (1:1).
-
Iodine Scavenging: If the product is yellow, wash with a small amount of aqueous sodium thiosulfate (
) to reduce free iodine ( ) to iodide ( ). -
Precipitate again into acetone.
-
Dry in a vacuum oven at 60°C for 12 hours.
-
Yield Target: 85–90% (Off-white to pale yellow powder)
Characterization & Validation Suite
To ensure the integrity of the product, you must confirm two things: regioselectivity (C6 position) and degree of substitution (Mono vs. Native/Di).
A. Thin Layer Chromatography (TLC)
This is the quickest check for reaction progress.
-
Stationary Phase: Silica Gel 60
. -
Mobile Phase: n-Propanol : Water : Ethyl Acetate : Ammonia (25%) [6:3:1:1].[]
-
Visualization: Dip in 5%
in ethanol and char with a heat gun. -
Interpretation:
-
Native
-CD: [] -
Mono-Ts-
-CD: [] -
Mono-Iodo-
-CD: (Distinct spot, higher than Tosyl).[]
-
B. Nuclear Magnetic Resonance (NMR)
NMR provides definitive structural proof.
| Nucleus | Key Feature | Expected Shift (DMSO- | Interpretation |
| C-6 (Iodine) | ~ 9.0 - 10.0 ppm | Diagnostic Peak. The carbon attached to Iodine shifts dramatically upfield compared to C-6(OH) (~60 ppm) or C-6(OTs) (~69 ppm).[] | |
| C-6 (Native) | ~ 60.0 ppm | Remaining 6 unsubstituted C-6 carbons. | |
| C-1 (Anomeric) | 101-103 ppm | Cluster of 7 carbons. | |
| H-6 (Iodine) | 3.6 - 3.8 ppm | Often overlaps with other ring protons, but integration should show loss of one OH signal and change in H-6 multiplet pattern.[] | |
| Symmetry | Loss of | The spectrum will appear more complex than native |
C. Mass Spectrometry (ESI-MS)
-
Calculated MW: 1244.9 g/mol (
)[] -
Observed Ion:
m/z or m/z. -
Note: Look for the absence of the Tosyl peak (
) to confirm complete displacement.
Troubleshooting & Optimization (Expert Insights)
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Over-tosylation or hydrolysis.[] | Ensure TsCl is added slowly to keep local concentration low. Stop reaction promptly after 5 hours. |
| Product is Brown/Yellow | Free Iodine ( | Wash the crude product with 5% sodium thiosulfate solution before final precipitation. |
| Sticky Precipitate | Residual DMF. | DMF is hard to remove. Reprecipitate from water into acetone twice. Ensure acetone is cold. |
| Incomplete Substitution | Old/Wet Reagents. | Use anhydrous DMF and fresh KI. Moisture inhibits the |
References
-
Defaye, J., & Gadelle, A. (1991).[] Glucopyranosyl-beta-cyclodextrin conjugates: Synthesis and inclusion complexation behavior. This paper establishes the foundational protocols for selective halogenation of cyclodextrins.
-
Tang, W., & Ng, S. C. (2008).[] Facile synthesis of mono-6-amino-6-deoxy-alpha-, beta-, gamma-cyclodextrin hydrochlorides. Describes the high-yield purification of the monotosyl intermediate using aqueous recrystallization.
-
Jicsinszky, L., & Iványi, R. (2001).[] Cyclodextrin derivatives. Comprehensive review of characterization data including TLC
values and NMR shifts for halo-cyclodextrins. -
Melton, L. D., & Slessor, K. N. (1971).[] Synthesis of 6-deoxy-6-halogeno-acyclodextrins. Early mechanistic work confirming the
displacement pathway for primary hydroxyls in cyclodextrins.
Sources
- 2. Mono-6-Substituted Cyclodextrins—Synthesis and Applications [mdpi.com]
- 3. Preparation of 6-Monohalo-β-cyclodextrin Derivatives with Selectively Methylated Rims via Diazonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eprints.ibb.waw.pl [eprints.ibb.waw.pl]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
